molecular formula C11H15NO3 B2900481 Methyl 2-amino-5-isopropoxybenzoate CAS No. 458537-97-8

Methyl 2-amino-5-isopropoxybenzoate

Cat. No. B2900481
M. Wt: 209.245
InChI Key: ZPLOXNIWFQQOTQ-UHFFFAOYSA-N
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Patent
US06903086B2

Procedure details

To a solution of 5-isopropoxy-2-amino-benzoic acid (806 mg) in DMF (10 mL) was added 60% in oil NaH (182 mg, 4.53 mmol) at 0-5° C. under an argon atmosphere. The ice bath was removed and the mixture was stirred for 40 min at room temperature. After addition of methyl iodide (0.33 mL, 5.45 mmol) the mixture was stirred at room temperature for an additional 6 h. 10% KHSO4/Na2SO4 was added and the mixture was extracted, washed with brine, dried (Na2SO4), and concentrated to dryness. Purification by chromatography gave 114 mg of 5-isopropoxy-2-amino-benzoic acid methyl ester.
Quantity
806 mg
Type
reactant
Reaction Step One
Name
Quantity
182 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Name
KHSO4 Na2SO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])([CH3:3])[CH3:2].[H-].[Na+].[CH3:17]I.OS([O-])(=O)=O.[K+].[O-]S([O-])(=O)=O.[Na+].[Na+]>CN(C=O)C>[CH3:17][O:11][C:10](=[O:12])[C:9]1[CH:13]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[CH:6]=[CH:7][C:8]=1[NH2:14] |f:1.2,4.5.6.7.8|

Inputs

Step One
Name
Quantity
806 mg
Type
reactant
Smiles
C(C)(C)OC=1C=CC(=C(C(=O)O)C1)N
Name
Quantity
182 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
CI
Step Three
Name
KHSO4 Na2SO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+].[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
was stirred at room temperature for an additional 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by chromatography

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC(C1=C(C=CC(=C1)OC(C)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 114 mg
YIELD: CALCULATEDPERCENTYIELD 13.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.